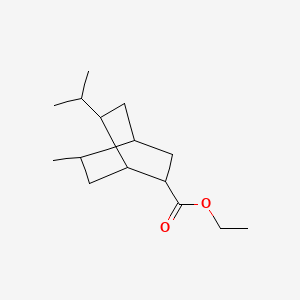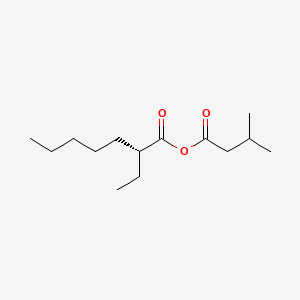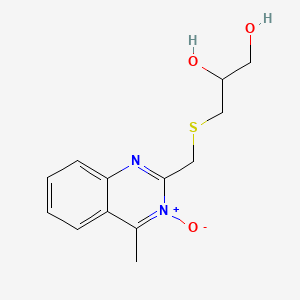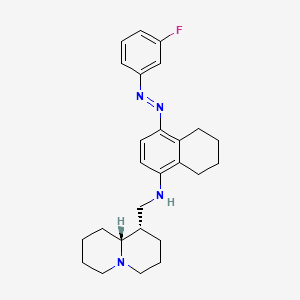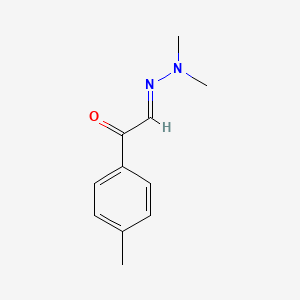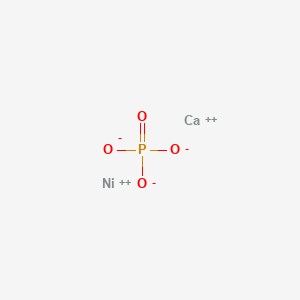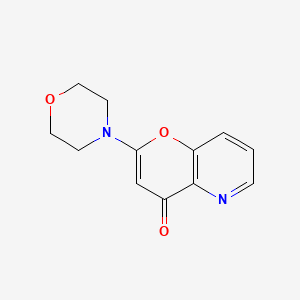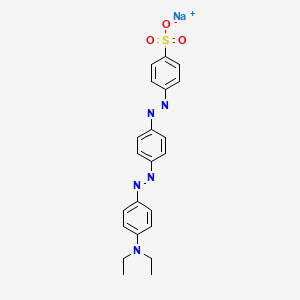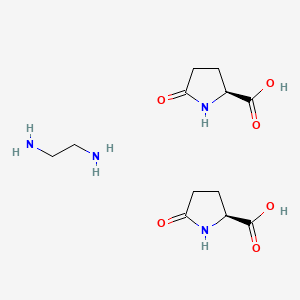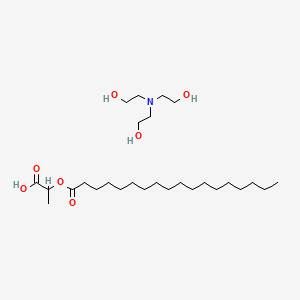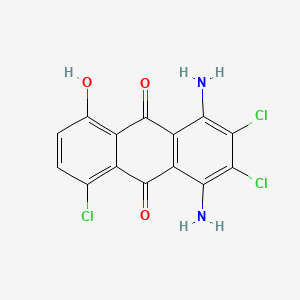
1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone is a chemical compound with the molecular formula C14H7Cl3N2O3. It is known for its unique structure, which includes multiple functional groups such as amino, chloro, and hydroxy groups attached to an anthraquinone core.
Preparation Methods
The synthesis of 1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone typically involves multi-step reactions starting from anthraquinone derivatives. One common method includes the chlorination of 1,4-diaminoanthraquinone followed by hydroxylation. The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective substitution at the desired positions . Industrial production methods may involve large-scale chlorination and hydroxylation processes, optimized for yield and purity .
Chemical Reactions Analysis
1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments due to its chromophoric properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For example, its amino and hydroxy groups can interact with active sites of enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone can be compared with other anthraquinone derivatives such as:
1,4-Diamino-2,3-dihydroanthraquinone: This compound lacks the chloro and hydroxy groups, resulting in different chemical properties and applications.
1,4-Diaminoanthraquinone: Similar in structure but without the chloro and hydroxy substitutions, leading to variations in reactivity and biological activity.
The presence of chloro and hydroxy groups in this compound makes it unique, providing distinct chemical and biological properties that are not observed in its simpler counterparts .
Properties
CAS No. |
94158-81-3 |
|---|---|
Molecular Formula |
C14H7Cl3N2O3 |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
1,4-diamino-2,3,5-trichloro-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Cl3N2O3/c15-3-1-2-4(20)6-5(3)13(21)7-8(14(6)22)12(19)10(17)9(16)11(7)18/h1-2,20H,18-19H2 |
InChI Key |
ZXMUCTGIHDSPBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


